molecular formula C9H14O2 B2381036 (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid CAS No. 2248219-85-2

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid

Cat. No. B2381036
CAS RN: 2248219-85-2
M. Wt: 154.209
InChI Key: GYPLMRNKWJUCOR-NIYQRSRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its ability to induce seizures in animals. In

Scientific Research Applications

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is commonly used in scientific research to study the function of GABA receptors in the brain. It is often used to induce seizures in animal models, which can then be studied to better understand the underlying mechanisms of epilepsy. (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is also used to study the role of GABA receptors in other neurological disorders such as anxiety and depression.

Mechanism of Action

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a competitive antagonist of GABA receptors, meaning it binds to the same site on the receptor as GABA but does not activate it. This results in the inhibition of GABA-mediated neurotransmission, leading to an increase in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has been shown to induce seizures in animal models by blocking the inhibitory effects of GABA, leading to an increase in neuronal excitability. In addition, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has been shown to have effects on other neurotransmitter systems, including dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. However, it is important to note that the induction of seizures in animal models can be stressful and potentially harmful to the animals. Additionally, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of the compound in experimental settings.

Future Directions

Future research on (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid could focus on developing more stable analogs of the compound that can be used in experimental settings. Additionally, further studies could explore the effects of (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid on other neurotransmitter systems and their potential role in neurological disorders. Finally, research could focus on developing alternative methods for inducing seizures in animal models that are less stressful and harmful to the animals.
Conclusion
In conclusion, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, or (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. While it has limitations and potential harms, its applications and future directions make it a valuable compound for scientific research.

Synthesis Methods

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can be synthesized using a variety of methods, including the extraction of the compound from natural sources such as Dicentra cucullaria or the synthesis of the compound using chemical reactions. One common method of synthesis involves the reaction of 2,3-dihydroxy-1,4-butanedione with cyclopentadiene to form a bicyclic intermediate, which is then reacted with ethylbromide to form (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid.

properties

IUPAC Name

(2R)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPLMRNKWJUCOR-NIYQRSRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2C1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid

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